molecular formula C16H9Cl2NO4 B12910603 2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- CAS No. 95923-42-5

2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)-

Cat. No.: B12910603
CAS No.: 95923-42-5
M. Wt: 350.1 g/mol
InChI Key: QKOKEDXYAKODJD-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazolone core, substituted with chloroacetyl and 4-chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of o-aminophenol with carbonyl compounds under acidic conditions.

    Introduction of Chloroacetyl Group: The chloroacetyl group is introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as pyridine.

    Addition of 4-Chlorobenzoyl Group: The final step involves the Friedel-Crafts acylation of the benzoxazolone core with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The chloroacetyl and 4-chlorobenzoyl groups are believed to play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

95923-42-5

Molecular Formula

C16H9Cl2NO4

Molecular Weight

350.1 g/mol

IUPAC Name

3-(2-chloroacetyl)-6-(4-chlorobenzoyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H9Cl2NO4/c17-8-14(20)19-12-6-3-10(7-13(12)23-16(19)22)15(21)9-1-4-11(18)5-2-9/h1-7H,8H2

InChI Key

QKOKEDXYAKODJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl)Cl

Origin of Product

United States

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